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Compound of Interest

Compound Name:
3-Methyl-3,9-

diazaspiro[5.5]undecane

Cat. No.: B084553 Get Quote

An In-depth Technical Guide to 3-Methyl-3,9-diazaspiro[5.5]undecane

For researchers, scientists, and drug development professionals, this guide provides

comprehensive information on 3-Methyl-3,9-diazaspiro[5.5]undecane, a spirocyclic diamine

with significant potential in medicinal chemistry and materials science.

Core Compound Identification
The fundamental properties of 3-Methyl-3,9-diazaspiro[5.5]undecane are summarized below,

providing a clear reference for its identification and handling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b084553?utm_src=pdf-interest
https://www.benchchem.com/product/b084553?utm_src=pdf-body
https://www.benchchem.com/product/b084553?utm_src=pdf-body
https://www.benchchem.com/product/b084553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 13323-45-0 [1][2][3]

Molecular Formula C₁₀H₂₀N₂ [1][3]

Molecular Weight 168.28 g/mol [1]

IUPAC Name
3-methyl-3,9-

diazaspiro[5.5]undecane
[3]

SMILES CN1CCC2(CCNCC2)CC1 [1]

InChI

1S/C10H20N2/c1-12-8-4-10(5-

9-12)2-6-11-7-3-10/h11H,2-

9H2,1H3

[3]

Purity Typically ≥98% [1]

Storage Temperature 4°C [1]

Commercial Suppliers
3-Methyl-3,9-diazaspiro[5.5]undecane and its derivatives are available from various chemical

suppliers catering to research and development needs. A selection of suppliers is listed below.
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Supplier
Related Compound
Offered

CAS Number

ChemScene
3-Methyl-3,9-

diazaspiro[5.5]undecane
13323-45-0

Fluorochem
3-Boc-3,9-

Diazaspiro[5.5]undecane
173405-78-2

MedchemExpress

tert-Butyl 3,9-

diazaspiro[5.5]undecane-3-

carboxylate

173405-78-2

BLDpharm

tert-Butyl 3,9-

diazaspiro[5.5]undecane-3-

carboxylate

173405-78-2

CymitQuimica
3-Boc-3,9-

Diazaspiro[5.5]undecane
173405-78-2

Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane
is not readily available in the public domain, a general synthetic strategy can be inferred from

the synthesis of related diazaspiro[5.5]undecane derivatives.[4] A common approach involves

the intramolecular spirocyclization of 4-substituted pyridines.[4]

A plausible synthetic workflow is outlined below:
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Starting Materials:
N-methyl-4-piperidone and

 a suitable nucleophile

Michael Addition

Intramolecular Cyclization

Reduction/Deprotection

3-Methyl-3,9-diazaspiro[5.5]undecane

Click to download full resolution via product page

Caption: A generalized synthetic workflow for 3,9-diazaspiro[5.5]undecane derivatives.

A divergent synthesis approach often employs a Michael addition of a lithium enolate to a

tetrasubstituted olefin acceptor as a key step.[4]

Applications in Drug Development
Derivatives of the 3,9-diazaspiro[5.5]undecane core are of significant interest in drug discovery,

particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.

GABA-A Receptor Antagonism
Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and

competitive antagonists of the GABA-A receptor.[5][6] This activity is being explored for its
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potential immunomodulatory effects, as these compounds can rescue the inhibition of T cell

proliferation.[5][6]

The mechanism of action involves the binding of the antagonist to the GABA-A receptor,

thereby blocking the binding of the endogenous neurotransmitter GABA. This prevents the

influx of chloride ions that would normally hyperpolarize the neuron, thus inhibiting its signaling.

Normal GABAergic Signaling

Antagonist Action

GABA GABA-A Receptor
Binds to Chloride Influx

(Inhibition)
Activates

3,9-Diazaspiro[5.5]undecane
Derivative (Antagonist) GABA-A Receptor

Binds to and blocks No Chloride Influx
(Blockage of Inhibition)

Prevents activation by GABA

Click to download full resolution via product page

Caption: Signaling pathway illustrating GABA-A receptor antagonism.

Structure-Activity Relationship (SAR) Studies
Research into these compounds has focused on understanding the structural determinants for

their binding and activity. The spirocyclic benzamide moiety has been identified as a key

feature for GABA-A receptor ligands.[5][6] SAR studies are crucial for optimizing the potency,

selectivity, and pharmacokinetic properties of these potential drug candidates.

An experimental workflow for SAR studies is depicted below:
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Synthesize Analogs of
3,9-Diazaspiro[5.5]undecane

In Vitro Binding Assays
(e.g., Radioligand Binding)

In Vitro Functional Assays
(e.g., Electrophysiology)

Selectivity Profiling
(against receptor subtypes)

In Vitro ADME/Tox
(e.g., Permeability, Stability)

In Vivo Efficacy Studies
(in relevant disease models)

Lead Optimization

Iterative Design
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Caption: Experimental workflow for Structure-Activity Relationship (SAR) studies.

Safety and Handling
While specific safety data for 3-Methyl-3,9-diazaspiro[5.5]undecane is limited, related

compounds are classified with the following hazards:

Harmful if swallowed (H302)[3]
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Causes skin irritation (H315)[3]

Causes serious eye damage (H318)[3]

May cause respiratory irritation (H335)[3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE)

such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this

compound. Work should be conducted in a well-ventilated fume hood. For detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b084553?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

